Phenyl 4-chloro-3-nitrobenzenesulfonate
Description
Phenyl 4-chloro-3-nitrobenzenesulfonate is an aromatic sulfonate ester characterized by a benzene ring substituted with a sulfonate ester group (-SO₃OPh), a chlorine atom at the 4-position, and a nitro group (-NO₂) at the 3-position. This compound belongs to a class of sulfonates with electron-withdrawing substituents, which influence its reactivity, stability, and applications in organic synthesis.
Properties
CAS No. |
43001-57-6 |
|---|---|
Molecular Formula |
C12H8ClNO5S |
Molecular Weight |
313.71 g/mol |
IUPAC Name |
phenyl 4-chloro-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8ClNO5S/c13-11-7-6-10(8-12(11)14(15)16)20(17,18)19-9-4-2-1-3-5-9/h1-8H |
InChI Key |
DXNLDBASBALMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares phenyl 4-chloro-3-nitrobenzenesulfonate with sulfonate esters, sulfonamides, and nitro-substituted aromatic compounds, focusing on substituent effects, molecular properties, and functional group interactions.
Functional Group and Substituent Analysis
Key Compounds for Comparison :
3-Phenylpropyl 4-methylbenzenesulfonate (CAS 112775-09-4; methyl substituent vs. nitro/chloro) .
4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide (CAS 2081-1345; benzamide backbone with dual chloro/nitro groups) .
Structural and Electronic Differences :
Substituent Effects :
- Nitro Group (-NO₂): The meta-nitro group in all compared compounds strongly withdraws electrons, directing electrophilic substitution reactions to specific positions and increasing thermal stability.
- Chlorine (-Cl) : The para-chlorine atom further polarizes the aromatic ring, enhancing electrophilicity and resistance to nucleophilic attack.
- Sulfonate vs. Sulfonamide : Sulfonate esters (e.g., this compound) are less polar but more hydrolytically stable than sulfonamides, which exhibit higher solubility in polar solvents due to NH₂ hydrogen bonding .
Reactivity and Stability
- Hydrolytic Stability : Sulfonate esters like this compound are less prone to hydrolysis than sulfonamides, which can undergo acid- or base-catalyzed cleavage of the S-N bond.
- Electrophilic Aromatic Substitution : The nitro and chloro substituents deactivate the ring, making further substitution challenging. Comparatively, 3-phenylpropyl 4-methylbenzenesulfonate (with a methyl group) is more reactive toward electrophiles due to reduced electron withdrawal .
- Thermal Decomposition : Nitro groups increase thermal stability but may pose explosion risks under extreme conditions, a property shared with 4-chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide .
Spectroscopic and Analytical Data
While direct data for this compound are unavailable, analogs suggest:
- ¹H/¹³C-NMR : The nitro group would deshield adjacent protons (δH ~8.0–8.5 ppm), while the sulfonate ester’s oxygen atoms would influence carbon chemical shifts (δC ~120–140 ppm for aromatic carbons) .
- MS Fragmentation : The molecular ion peak would likely show loss of the sulfonate group (SO₃Ph) or cleavage of the nitro moiety, as seen in sulfonamide analogs .
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